molecular formula C13H11ClO3 B12151129 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B12151129
M. Wt: 250.68 g/mol
InChI Key: LFOYAUSVEZLRTO-UHFFFAOYSA-N
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Description

8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves a multi-step process. One common method starts with the preparation of a suitable chromene precursor, followed by chlorination and methoxylation reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, nitriles.

Mechanism of Action

The mechanism of action of 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methoxy groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other chromene derivatives.

Properties

Molecular Formula

C13H11ClO3

Molecular Weight

250.68 g/mol

IUPAC Name

8-chloro-7-methoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C13H11ClO3/c1-16-12-6-11-9(5-10(12)14)7-3-2-4-8(7)13(15)17-11/h5-6H,2-4H2,1H3

InChI Key

LFOYAUSVEZLRTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

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